molecular formula C13H16N2O2 B2973064 (3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1212233-39-0

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B2973064
CAS No.: 1212233-39-0
M. Wt: 232.283
InChI Key: VKZICKDDJSFAAG-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique structure, which includes a sec-butyl group attached to the third carbon atom in the benzodiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable diketone, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of acid or base catalysts and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced benzodiazepine derivatives. Substitution reactions can result in a variety of substituted benzodiazepines with different functional groups.

Scientific Research Applications

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets in the body. The compound binds to benzodiazepine receptors in the central nervous system, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased inhibitory effects, resulting in sedative, anxiolytic, and muscle relaxant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant and anxiolytic effects.

Uniqueness

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific sec-butyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference can influence its binding affinity, efficacy, and duration of action.

Properties

IUPAC Name

(3S)-3-[(2S)-butan-2-yl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-8(2)11-13(17)14-10-7-5-4-6-9(10)12(16)15-11/h4-8,11H,3H2,1-2H3,(H,14,17)(H,15,16)/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZICKDDJSFAAG-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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